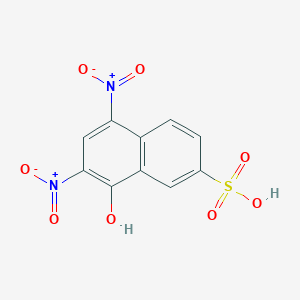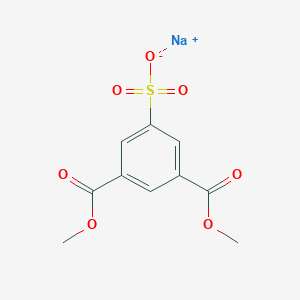
乙烯甲酸酯
描述
Ethylene formate (EF) is an organic compound with the molecular formula C2H4O2. It is a colorless liquid with a pleasant odor and a sweet taste. EF is used as a solvent in various industries, including pharmaceuticals, food, and cosmetics. It is also used as a flavoring agent in food and beverage products. EF has a low vapor pressure, making it suitable for use as a solvent in closed systems. EF is a versatile compound with numerous applications in chemical synthesis, as well as in the development of new materials and technologies.
科学研究应用
Comprehensive Analysis of Ethylene Formate Applications
Ethylene formate, also known as 1,2-Diformyloxyethane, is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Electrochemical Synthesis of Formate: Ethylene formate can be used in the electrochemical synthesis of formate, a valuable chemical for various industrial processes. A study has shown that a gold-mediated nickel hydroxide catalyst can oxidize ethylene glycol into formate with high selectivity . This process demonstrates a promising strategy for converting waste plastics and CO2 into valuable products, highlighting the potential of ethylene formate in sustainable chemical synthesis.
Electrocatalysis for Energy Conversion: In the field of energy conversion, ethylene formate plays a role in the development of cost-effective electrocatalysts. Self-supported metal-organic framework (MOF) nanosheet arrays have been reported to efficiently catalyze the oxidation of ethylene glycol, producing formate and high-purity hydrogen . This indicates the compound’s relevance in clean energy technologies, particularly in the production of hydrogen as a renewable energy source.
Embalming Fluids: Ethylene formate finds application in the formulation of embalming fluids. Its properties help preserve biological specimens, making it an essential component in the field of anatomical research and medical education .
Organic Synthesis Intermediate: As an intermediate in organic synthesis, ethylene formate is utilized in various chemical reactions. Its reactivity allows for the formation of different organic compounds, serving as a building block in the synthesis of pharmaceuticals and other complex molecules.
Decomposition Product Analysis: Research has identified ethylene formate as a major decomposition product of p-dioxane during storage . Understanding its formation and behavior is crucial in the study of chemical stability and safety, particularly in the pharmaceutical and cosmetic industries.
Catalyst Optimization: Ethylene formate is involved in the optimization of catalysts for the production of formic acid and ethylene by electrochemical CO2 reduction . The compound’s role in structural engineering and development of metal composites is significant for advancing catalytic efficiency and selectivity.
作用机制
Target of Action
Ethylene formate, also known as 1,2-Diformyloxyethane, is a compound that primarily targets ethylene receptors in higher plants . These receptors play crucial roles in many aspects of plant growth, development, and stress responses .
Mode of Action
The compound interacts with its targets by binding to the ethylene receptors . This binding initiates ethylene signaling, which is involved in various processes of plant growth, development, and stress responses . .
Biochemical Pathways
Ethylene formate affects the ethylene signaling pathway, which plays a crucial role in plant growth and development . This pathway is involved in various processes such as seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .
Pharmacokinetics
It is known that ethylene formate is a liquid at room temperature and has a density greater than water . It is soluble in water, which suggests that it could be readily absorbed and distributed in biological systems . More research is needed to fully understand the pharmacokinetics of ethylene formate.
Result of Action
The binding of ethylene formate to ethylene receptors initiates various ethylene responses and effects observed in plant growth and development . These include effects on seed germination, stem cell division, cell elongation and differentiation, root hair growth, seedling nutation, sex determination, fruit ripening, senescence, and responses to environmental stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethylene formate. For instance, the presence of other plant hormones can affect the ethylene signaling pathway . Additionally, the physical environment, such as temperature and pH, could potentially influence the stability and efficacy of ethylene formate .
属性
IUPAC Name |
2-formyloxyethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCQWKJZLSDDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060866 | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
200 °F (NFPA, 2010) | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
629-15-2 | |
| Record name | ETHYLENE GLYCOL DIFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11339 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycol diformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol, 1,2-diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Could ionic liquids like 1-ethyl-3-methylimidazolium 2-cyanopyrolide ([EMIM][2-CNpyr]) play a role in ethylene formate synthesis from CO2 reduction products?
A: The research by [] highlights the role of [EMIM][2-CNpyr] in enhancing CO2 reduction to C1 and C2 products like formate and ethylene. While the study doesn't explore ethylene formate formation, it suggests that modifying the ionic liquid structure might enable C-C coupling, potentially leading to the formation of ethylene formate from the existing products. This presents an intriguing avenue for further research.
Q2: Is there any connection between ethylene formate and polymer degradation?
A: One of the papers [] examines the autoxidation of poly(oxytetramethylene), finding that the process leads to the formation of ethylene and formate groups. This suggests that ethylene formate could potentially be formed as a byproduct during the degradation of specific polymers containing similar structural features. Further investigation is needed to confirm this hypothesis and explore its implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)










![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)

